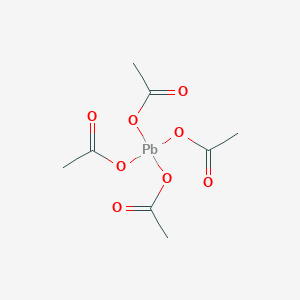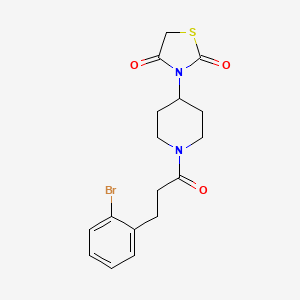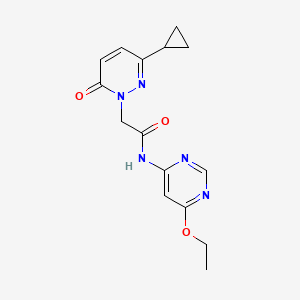
5-Iodo-2-(trifluoromethyl)benzonitrile
Overview
Description
5-Iodo-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F3IN. It is characterized by the presence of an iodine atom, a trifluoromethyl group, and a nitrile group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(trifluoromethyl)benzonitrile typically involves the iodination of 2-(trifluoromethyl)benzonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions to facilitate the formation of new carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(trifluoromethyl)benzonitrile azide, while coupling reactions can produce biaryl compounds with various functional groups .
Scientific Research Applications
5-Iodo-2-(trifluoromethyl)benzonitrile has several scientific research applications, including:
Materials Science: It can be used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Chemical Biology: The compound can be employed in chemical biology research to study the effects of trifluoromethyl and iodine substituents on biological systems.
Mechanism of Action
The mechanism of action of 5-Iodo-2-(trifluoromethyl)benzonitrile depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzonitrile: Lacks the iodine substituent, resulting in different reactivity and applications.
5-Bromo-2-(trifluoromethyl)benzonitrile:
5-Chloro-2-(trifluoromethyl)benzonitrile: Features a chlorine atom, which affects its reactivity and properties compared to the iodine-containing compound.
Uniqueness
5-Iodo-2-(trifluoromethyl)benzonitrile is unique due to the presence of both the trifluoromethyl and iodine substituents, which confer distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and applications, particularly in fields requiring specific reactivity and stability profiles .
Properties
IUPAC Name |
5-iodo-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3IN/c9-8(10,11)7-2-1-6(12)3-5(7)4-13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOPCCNDQKYEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-methoxyphenyl)methyl]-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2501156.png)
![4,4,4-trifluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}butanamide](/img/structure/B2501160.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2501161.png)

![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine](/img/structure/B2501163.png)



![(E)-methyl 2-((2-cyclopentylacetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501171.png)
![2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2501173.png)
![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2501174.png)
![Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B2501175.png)
![5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2501176.png)
